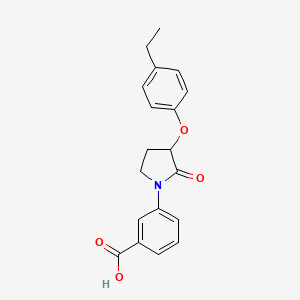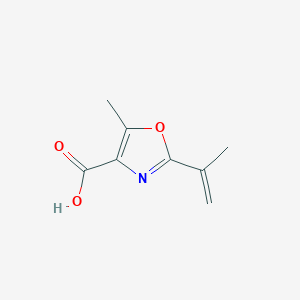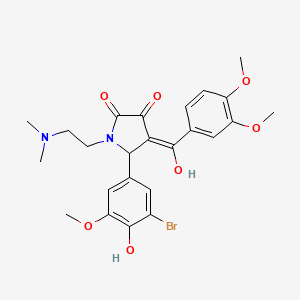
Quinoline-5,8-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-5,8-dithiol is a heterocyclic compound containing a quinoline ring substituted with two thiol groups at the 5 and 8 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,8-dithiol typically involves the introduction of thiol groups into a pre-formed quinoline ring. One common method is the reaction of quinoline derivatives with thiolating agents under controlled conditions. For example, quinoline can be reacted with thiourea and hydrogen peroxide to introduce thiol groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions
Quinoline-5,8-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form quinoline-5,8-dithiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dithiolates.
Substitution: Alkylated or arylated quinoline derivatives.
科学的研究の応用
Quinoline-5,8-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of quinoline-5,8-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The thiol groups can form covalent bonds with metal ions and other electrophilic centers, making this compound a versatile compound in biochemical applications .
類似化合物との比較
Quinoline-5,8-dithiol can be compared with other similar compounds, such as:
Quinoline-2-thiol: Contains a single thiol group at the 2 position.
Quinoline-8-thiol: Contains a single thiol group at the 8 position.
Quinoline-5,7-dithiol: Contains thiol groups at the 5 and 7 positions.
Uniqueness
This compound is unique due to the specific positioning of its thiol groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
39103-20-3 |
|---|---|
分子式 |
C9H7NS2 |
分子量 |
193.3 g/mol |
IUPAC名 |
quinoline-5,8-dithiol |
InChI |
InChI=1S/C9H7NS2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H |
InChIキー |
XVLHZKCBHCASPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
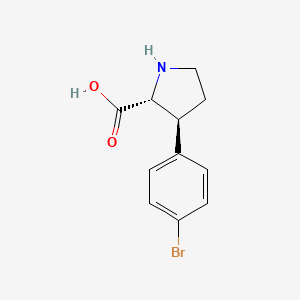
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
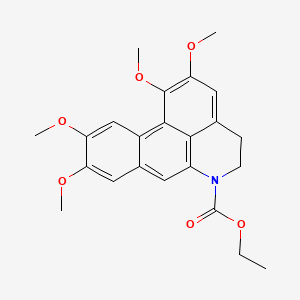
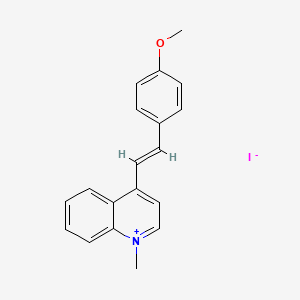
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
